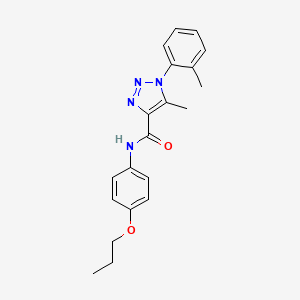
N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this compound were not found, related research provides insights into similar compounds, showcasing methodologies and properties that could be relevant to N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide.
Synthesis Analysis
The synthesis of related compounds involves sophisticated chemical processes aimed at achieving selectivity, potency, and desirable physicochemical properties. For instance, the design and synthesis of histone deacetylase inhibitors involve multi-step chemical reactions to obtain compounds with specific biological activities (Zhou et al., 2008). Similarly, compounds with complex benzamide structures are synthesized through carefully designed routes to ensure the introduction of desired functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray crystallography, NMR spectroscopy, and computational methods to determine their configuration, conformation, and electronic properties. For example, the preparation and characterization of crystalline forms of related benzamides highlight the importance of polymorphism in determining the physical properties and stability of these compounds (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influencing their reactivity and interactions with biological targets. The study of Co(II) complexes of related compounds, for example, provides insights into their fluorescence properties and potential anticancer activity (Vellaiswamy & Ramaswamy, 2017). These reactions are crucial for understanding the chemical behavior and designing derivatives with improved properties.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are critical for their practical applications. The characterization of polymorphs and their thermal behavior provides valuable information for the development of pharmaceutical formulations and materials with specific characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity to biological targets, and pharmacological activity, are essential for the development of therapeutic agents. Studies on the synthesis and pharmacological activity of benzamide derivatives shed light on their potential as drugs, highlighting the importance of chemical modifications in achieving desired biological effects (Yanagi et al., 1999).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-8-4-3-7-18(19)21-20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHZBFISZBCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)
![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)


![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
![1-[4-(2-fluorophenoxy)-2-buten-1-yl]piperazine](/img/structure/B4439598.png)
![4-{[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4439601.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)
![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)

![N-[2-(dimethylamino)ethyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4439644.png)
